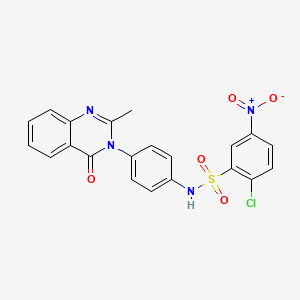

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

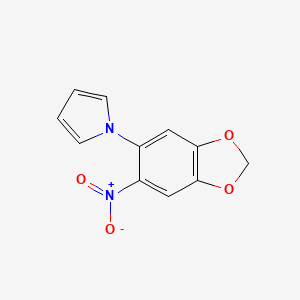

The compound “1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole” is a chemical compound with the molecular formula C9H9NO5 . It is also known as α-Methyl-6-nitro-1,3-benzodioxole-5-methanol or α-Methyl-6-nitropiperonyl Alcohol . The compound appears as a light yellow to yellow to orange powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole ring (a benzene ring fused with a dioxole ring) with a nitro group at the 6-position and a pyrrole ring attached at the 1-position . The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography.Physical And Chemical Properties Analysis

This compound has a melting point range of 86.0 to 90.0 °C . It is soluble in methanol . The compound is light-sensitive and should be stored in a dark place .Scientific Research Applications

Microwave-Assisted Synthesis for Anticancer Activity

- A microwave-assisted synthesis method was developed for creating polysubstituted 4H-pyran derivatives, including compounds related to 1H-pyrrole. These compounds showed potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Pyrrole Chemistry and Nitration Products

- Research on the nitration of pyrrole compounds, including 1H-pyrrole, has provided insights into their chemical properties and potential applications in synthetic chemistry (Anderson, 1959).

Synthesis of Amino Benzopyran-Annulated Heterocycles

- A study described a microwave-assisted, solvent-free method to synthesize nitro benzopyran-annulated pyrroles. These compounds were anticipated to be effective drug-like candidates (Parmar et al., 2013).

C–H Functionalisation in Nitroazolo[5,1-c]triazine Series

- This research explored the reaction of 6-nitroazolo[5,1-c]triazines with pyrrole, leading to the development of methods for the reduction of the nitro group in σH-adducts (Gorbunov et al., 2018).

Synthesis of Novel Pyrrolo-Benzoxaborole Scaffold

- A novel pyrrolo-benzoxaborole was synthesized, providing insights into its potential for further chemical derivatization and applications (Wu et al., 2011).

Gas-Phase Basicity of Nitro Derivatives of Pyrrole

- This study analyzed the gas-phase basicity of pyrrole and its nitro derivatives, providing valuable information for understanding their chemical behavior (Esseffar et al., 2002).

Synthesis and Characterization of Conducting Polymer

- Research on the synthesis of polymers from isomers of nitrophenyl-pyrrole revealed their potential in electrochromic devices (Variş et al., 2006).

Synthesis and Reactions of 1-Aryl-2-Nitropyrroles

- The study focused on the synthesis and reactions of 1-aryl-2-nitropyrroles, providing a structural and conformational study of these compounds (Cobb et al., 1996).

Safety and Hazards

Future Directions

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole" . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

properties

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-13(15)9-6-11-10(16-7-17-11)5-8(9)12-3-1-2-4-12/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOJFBQHGFDFLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N3C=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2362945.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)

![4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2362959.png)

![2-[3-(Benzotriazol-2-yl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]ethanol](/img/structure/B2362961.png)